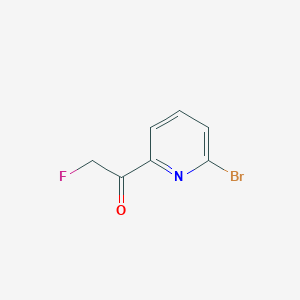

1-(6-Bromopyridin-2-yl)-2-fluoroethanone

Descripción general

Descripción

1-(6-Bromopyridin-2-yl)-2-fluoroethanone, also known as BPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Aplicaciones Científicas De Investigación

Fluoropyridine-Based Alkyne Reagent for Macromolecule Labeling

A novel fluoropyridine-based structure, FPyKYNE, was designed for the fluorine-18 labeling of macromolecules using click chemistry. This approach allows for the precise labeling of biomolecules for imaging and diagnostic purposes, leveraging the versatility of click chemistry for bioconjugation with fluorine-18, a radioisotope used in positron emission tomography (PET) imaging. The synthesis of FPyKYNE and its analogs demonstrates the utility of halogenated pyridines in developing novel reagents for radiolabeling and molecular imaging applications (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).

Halogen-rich Intermediates for Synthesis of Substituted Pyridines

The synthesis of halogen-rich pyridine intermediates, including compounds closely related to 1-(6-Bromopyridin-2-yl)-2-fluoroethanone, showcases their potential as valuable building blocks in medicinal chemistry. These intermediates are used to generate a variety of pentasubstituted pyridines with desired functionalities, highlighting the role of halogenated pyridines in constructing complex molecular architectures for chemical and pharmaceutical research (Wu, Porter, Frennesson, & Saulnier, 2022).

Versatile Synthesis of Fluoropyridines and Pyridones

A method for preparing 5-bromo-2-fluoro-3-pyridylboronic acid and its subsequent conversion into 3,5-disubstituted 2-fluoropyridines and 2-pyridones illustrates the flexibility of halogenated pyridines in synthetic chemistry. These compounds are pivotal in the synthesis of various organic molecules, demonstrating the broad applicability of such halogenated intermediates in creating functionalized pyridines and pyridones for further chemical manipulation and potential pharmaceutical applications (Sutherland & Gallagher, 2003).

Universal Convertible Isocyanide for Multicomponent Chemistry

The development of 2-bromo-6-isocyanopyridine as a universal convertible isocyanide showcases the strategic use of halogenated pyridines in multicomponent chemistry. This compound exemplifies the utility of such intermediates in synthesizing complex molecules, including pharmaceuticals, through efficient and versatile reactions. The ability to substitute the bromo group under various conditions enables the creation of a wide range of compounds from a single intermediate (van der Heijden, Jong, Ruijter, & Orru, 2016).

Propiedades

IUPAC Name |

1-(6-bromopyridin-2-yl)-2-fluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-7-3-1-2-5(10-7)6(11)4-9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJONGCUDXVYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromopyridin-2-yl)-2-fluoroethanone | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2983636.png)

![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole](/img/structure/B2983642.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B2983645.png)

![N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2983652.png)

![(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2983658.png)